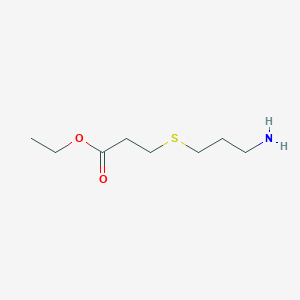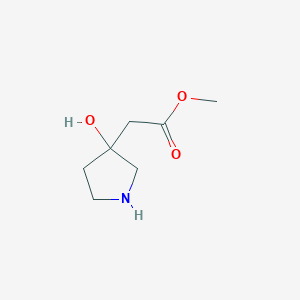
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxypyrrolidine with methyl acetate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted in a batch reactor . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient and effective .
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of reaction conditions to maximize yield. Parameters such as microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time are carefully controlled to achieve optimal conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the ester and hydroxyl groups.
Pyrrolidinone: Contains a carbonyl group instead of the ester.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 2-(3-hydroxypyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3 |
Clé InChI |
LMDVHZZKXURSJR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


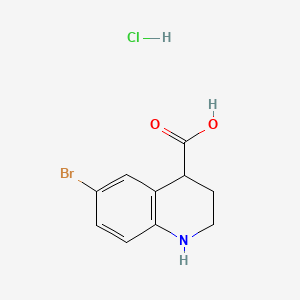

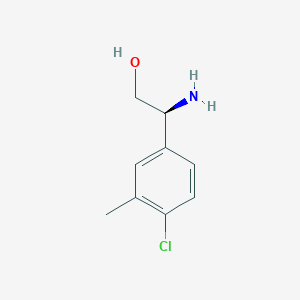
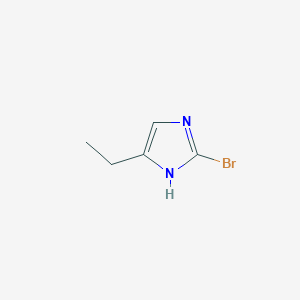

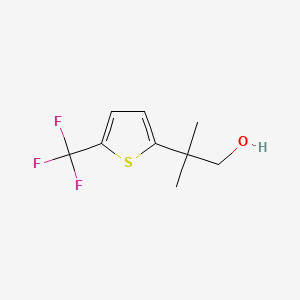
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
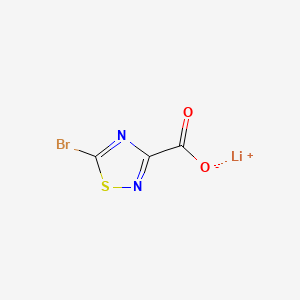
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
